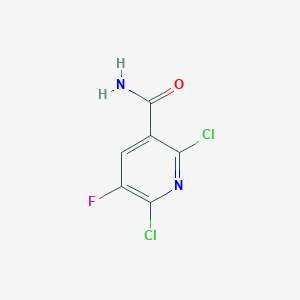

2,6-Dichloro-5-fluoronicotinamide

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,6-dichloro-5-fluoropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2FN2O/c7-4-2(6(10)12)1-3(9)5(8)11-4/h1H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYNUGSPFZCYEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1F)Cl)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378845 | |

| Record name | 2,6-dichloro-5-fluoronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113237-20-0 | |

| Record name | 2,6-dichloro-5-fluoronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-5-fluoronicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextual Significance in Synthetic Organic Chemistry Research

The utility of 2,6-Dichloro-5-fluoronicotinamide in synthetic organic chemistry is rooted in the specific arrangement and electronic nature of its substituents on the pyridine (B92270) ring. The presence of two chlorine atoms and a fluorine atom, all of which are highly electronegative, alongside the electron-withdrawing effect of the pyridine ring nitrogen, renders the molecule highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This heightened reactivity is a key factor that makes it an attractive building block for synthetic chemists.

The fluorine atom at the 5-position is particularly influential. The high electronegativity of fluorine enhances the electrophilicity of the pyridine ring, making it more reactive towards nucleophiles compared to its non-fluorinated counterparts. innospk.com Research on halopyridines has shown that fluoropyridines can react significantly faster than chloropyridines in SNAr reactions. innospk.com This allows for milder reaction conditions and can lead to higher yields and cleaner reaction profiles, which are critical considerations in multi-step syntheses. The two chlorine atoms at the 2- and 6-positions provide additional sites for functionalization, allowing for sequential and regioselective substitution reactions. This differential reactivity of the halogen substituents can be exploited by chemists to introduce a variety of functional groups in a controlled manner, thereby enabling the construction of complex molecular architectures.

Role As a Key Synthetic Precursor for Biologically Active Molecules

The strategic importance of 2,6-Dichloro-5-fluoronicotinamide is most evident in its application as a key starting material for the synthesis of high-profile pharmaceutical agents. Its structural framework is a recurring motif in a number of biologically active compounds, underscoring its value in medicinal chemistry.

One of the most prominent examples is its use in the synthesis of Sotorasib , a first-in-class inhibitor of the KRAS G12C mutant protein, which is implicated in several types of cancer, including non-small cell lung cancer. nih.gov In the synthesis of Sotorasib, this compound serves as a crucial building block, providing the core pyridopyrimidine scaffold of the final drug molecule.

Furthermore, the closely related precursor, 2,6-dichloro-5-fluoronicotinonitrile, is a key intermediate in the synthesis of Gemifloxacin , a broad-spectrum fluoroquinolone antibiotic used to treat bacterial infections such as community-acquired pneumonia and acute bacterial exacerbations of chronic bronchitis. innospk.com The nitrile group of 2,6-dichloro-5-fluoronicotinonitrile can be readily converted to the carboxamide of this compound, highlighting the central role of this scaffold in the synthesis of this important class of antibiotics. chemicalbook.com The 2,6-dichloro-5-fluoropyridine core is also a building block for other 1,8-naphthyridine (B1210474) derivatives with antibacterial activity.

Overview of Academic Research Trajectories Involving the Chemical Compound

Established Synthetic Routes for this compound

The synthesis of this compound is primarily achieved through two well-documented routes: the amination of its corresponding carboxylic acid and the hydrolysis of a cyanopyridine precursor.

Amination of 2,6-Dichloro-5-fluoronicotinic Acid

A primary method for synthesizing this compound involves the amination of 2,6-Dichloro-5-fluoronicotinic acid. chemicalbook.com This synthetic strategy is a standard transformation in organic chemistry where a carboxylic acid is converted into a primary amide. The process typically involves the activation of the carboxylic acid group to facilitate the nucleophilic attack by an ammonia (B1221849) source.

The reaction often proceeds by first converting the carboxylic acid into a more reactive acyl chloride. This is commonly achieved using a chlorinating agent like thionyl chloride or oxalyl chloride. chemicalbook.comchemicalbook.com The resulting 2,6-dichloro-5-fluoronicotinoyl chloride is then reacted with ammonia to form the desired amide. A base, such as triethylamine (B128534) (TEA), is often included to neutralize the hydrogen chloride (HCl) gas produced during the reaction. chemicalbook.com

Hydrolysis of 2,6-Dichloro-5-fluoro-3-cyanopyridine

An alternative and widely used route is the controlled hydrolysis of 2,6-Dichloro-5-fluoro-3-cyanopyridine (also known as 2,6-dichloro-3-cyano-5-fluoropyridine). chemicalbook.comossila.comchemimpex.com This method selectively converts the nitrile group (-CN) into a primary amide group (-CONH₂) under specific reaction conditions.

The reaction is typically carried out using a strong acid, most commonly concentrated sulfuric acid. chemicalbook.comchemicalbook.com The cyanopyridine derivative is treated with sulfuric acid and heated for a specific duration to induce hydrolysis. chemicalbook.comchemicalbook.com The reaction must be carefully monitored to prevent over-hydrolysis of the newly formed amide group to the corresponding carboxylic acid, 2,6-dichloro-5-fluoronicotinic acid. google.comgoogle.com This pathway is noted for its high yield, with reports showing up to 99.5% conversion to the desired amide product. chemicalbook.com The starting material, 2,6-dichloro-5-fluoro-3-cyanopyridine, is itself synthesized from 2,6-dihydroxy-5-fluoro-3-cyanopyridine through chlorination, often using a mixture of phosphorus oxychloride and phosphorus pentachloride. chemicalbook.comgoogle.com

Mechanistic Considerations of Amination and Hydrolysis Reactions

The amination of 2,6-dichloro-5-fluoronicotinic acid begins with the activation of the carboxyl group. When using a reagent like thionyl chloride or oxalyl chloride, the hydroxyl part of the carboxylic acid is converted into a good leaving group. This leads to the formation of a highly electrophilic acyl chloride intermediate. An ammonia source then acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and deprotonation to yield the stable primary amide, this compound.

The hydrolysis of the nitrile group in 2,6-dichloro-5-fluoro-3-cyanopyridine under strong acidic conditions (like concentrated H₂SO₄) follows a well-established mechanism. The nitrile nitrogen is first protonated by the acid, which significantly increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking this carbon. Subsequent proton transfers and tautomerization lead to the formation of the amide. chemicalbook.com It is a challenge in this reaction to stop the process at the amide stage, as the amide can be further hydrolyzed to a carboxylic acid under the harsh acidic conditions. google.com The hydrolysis of chlorocyanopyridines is generally considered a sensitive reaction because the halogen substituents on the pyridine ring can also be susceptible to hydrolysis. google.comgoogle.com

Catalytic Approaches and Reagent Optimization in Synthesis

The efficiency and selectivity of the synthetic routes to this compound are highly dependent on the choice of reagents, catalysts, and reaction conditions.

Role of Specific Reagents (e.g., Oxalyl Chloride, DMF, Sulfuric Acid)

Oxalyl Chloride : This reagent is primarily used to convert carboxylic acids into acyl chlorides, a key step in the amination pathway. chemicalbook.comwikipedia.org Compared to other chlorinating agents like thionyl chloride, oxalyl chloride is often considered milder and more selective, and its byproducts (HCl, CO₂, CO) are gaseous, which simplifies the purification process. chemicalbook.comwikipedia.org The reaction of a carboxylic acid with oxalyl chloride produces the highly reactive acyl chloride, which is then readily converted to the amide. researchgate.net

N,N-Dimethylformamide (DMF) : DMF often serves as a catalyst in the formation of acyl chlorides from carboxylic acids using oxalyl chloride or thionyl chloride. chemicalbook.compatsnap.com It reacts with the chlorinating agent to form a Vilsmeier reagent (a chloro-iminium ion), which is the active catalytic species that facilitates the conversion of the carboxylic acid to the acyl chloride.

Sulfuric Acid : Concentrated sulfuric acid is the key reagent in the hydrolysis of 2,6-dichloro-5-fluoro-3-cyanopyridine. chemicalbook.comchemicalbook.com It acts as both the solvent and the catalyst for the reaction. The concentration of the acid and the reaction temperature are critical parameters that must be precisely controlled to achieve selective hydrolysis of the nitrile to the amide without significant formation of the carboxylic acid byproduct. chemicalbook.comchemicalbook.com Superacids, which are significantly stronger than pure sulfuric acid, are known to protonate even very weak bases. wikipedia.org

Solvent Systems and Reaction Condition Influence

The choice of solvent and the optimization of reaction conditions are critical for maximizing the yield and purity of this compound.

In the hydrolysis pathway , concentrated sulfuric acid itself often serves as the solvent system. chemicalbook.com The reaction temperature is a crucial variable; for instance, heating the mixture of 2,6-dichloro-5-fluoro-3-cyanopyridine and sulfuric acid to around 62-70°C for one to two hours has been shown to be effective. chemicalbook.comchemicalbook.com After the reaction, the mixture is typically poured into ice water to precipitate the product, which is then extracted using an organic solvent like ethyl acetate (B1210297) or 1,2-dichloroethane (B1671644) (DCE). chemicalbook.comchemicalbook.com

For the amination route , various organic solvents can be employed. The conversion of the carboxylic acid to the acyl chloride is often performed in a non-reactive solvent such as dichloromethane. google.com The subsequent amination step might be carried out in a solvent like acetonitrile. ambeed.com Temperature control is essential to manage the exothermic nature of the reactions and to prevent side reactions. The use of a base like triethylamine is also a key condition for scavenging the acidic byproduct HCl. chemicalbook.com

Interactive Table: Synthesis Reaction Conditions

| Synthetic Route | Key Reagents | Solvent(s) | Temperature | Time | Reported Yield |

| Amination | 2,6-Dichloro-5-fluoronicotinic acid, Thionyl Chloride, TEA | Dichloromethane, Acetonitrile | Varies | Varies | Not specified |

| Hydrolysis | 2,6-Dichloro-5-fluoro-3-cyanopyridine, Conc. H₂SO₄ | Sulfuric Acid | 62-70 °C | 1-2 hours | ~99.5% chemicalbook.com |

Interactive Table: Role of Reagents

| Reagent | Chemical Formula | Role in Synthesis | Pathway |

| Oxalyl Chloride | C₂Cl₂O₂ | Chlorinating agent (activates carboxylic acid) | Amination |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Catalyst for acyl chloride formation | Amination |

| Sulfuric Acid | H₂SO₄ | Catalyst and solvent for nitrile hydrolysis | Hydrolysis |

| Triethylamine (TEA) | C₆H₁₅N | Base (neutralizes HCl) | Amination |

| Phosphorus Oxychloride | POCl₃ | Chlorinating agent for precursor synthesis | Hydrolysis |

| Phosphorus Pentachloride | PCl₅ | Chlorinating agent for precursor synthesis | Hydrolysis |

Process Development and Scalability Considerations

The transition from laboratory-scale synthesis to industrial production of this compound necessitates significant process development and optimization. Key considerations revolve around improving reaction efficiency, minimizing the formation of impurities, ensuring the safety of large-scale operations, and developing cost-effective purification strategies for both the final product and its intermediates.

The industrial synthesis of this compound has evolved to address the challenges of large-scale production, focusing on yield improvement, process simplification, and waste reduction. A primary route involves the hydrolysis of 2,6-dichloro-5-fluoro-3-cyanopyridine (also known as 2,6-dichloro-5-fluoronicotinonitrile).

Early methods for this hydrolysis, often employing a mixture of acetic acid, water, and sulfuric acid, were found to be inefficient for industrial application, resulting in yields as low as 51.5% after extended reaction times. google.com A significant industrial modification involves a two-stage hydrolysis process. Initially, the 2,6-dichloro-5-fluoro-3-cyanopyridine is treated with concentrated sulfuric acid at a controlled temperature to form the intermediate this compound. This is followed by a carefully controlled addition of water to hydrolyze the amide to the desired 2,6-dichloro-5-fluoronicotinic acid, a direct precursor that can then be amidated to form the final product.

One patented industrial method details the addition of 96% sulfuric acid to a solution of 2,6-dichloro-5-fluoronicotinonitrile in a solvent like methylene (B1212753) chloride. google.com The solvent is then distilled off, and the reaction temperature is carefully controlled during the subsequent addition of water to manage the exothermic reaction and prevent the formation of byproducts. google.com This "quasi-adiabatic" procedure, where the temperature is allowed to rise to a specific point before external cooling is applied, is a key modification for safe and efficient large-scale production. google.com

Another approach to industrial synthesis involves starting from a 2,6-dihydroxy-5-fluoronicotinate ester. google.com This process has been improved by using phosphorus oxychloride in the presence of a lithium reagent to directly form 2,6-dichloro-5-fluoronicotinoyl chloride, another key intermediate. google.comgoogle.com This method is advantageous as it utilizes less expensive starting materials and involves fewer synthetic steps compared to some earlier routes. google.com The use of sealed tubes heated in an oil bath, as described in laboratory-scale experiments, would be replaced by large, temperature-controlled reaction vessels in an industrial setting to ensure consistent heating and safety. google.comgoogle.com

Table 1: Comparison of Synthetic Routes and Industrial Modifications

| Starting Material | Key Reagents | Industrial Modification | Advantages |

| 2,6-dichloro-5-fluoro-3-cyanopyridine | Sulfuric acid, Water | Controlled, staged water addition; quasi-adiabatic temperature control. google.com | Improved yield and purity, enhanced safety on a large scale. google.com |

| 2,6-dihydroxy-5-fluoronicotinate ester | Phosphorus oxychloride, Lithium reagent | One-step conversion to the acid chloride. google.com | Fewer steps, use of less expensive starting materials. google.com |

Purification Techniques for Intermediate Compounds

The purity of the final this compound is highly dependent on the effective purification of its upstream intermediates, primarily 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

For 2,6-dichloro-5-fluoronicotinic acid produced via the hydrolysis of the corresponding nitrile, a critical purification step involves its precipitation from the reaction mixture. After the hydrolysis is complete, the crude acid is often precipitated by adjusting the pH of the solution. One industrial process describes dissolving the crude product in water with sodium carbonate to form a solution of the sodium salt. google.com The subsequent addition of a mineral acid, such as hydrochloric acid, until a pH of 1 is reached causes the purified 2,6-dichloro-5-fluoronicotinic acid to precipitate out of the solution. google.com This solid is then collected by filtration, washed with water to remove any remaining salts and water-soluble impurities, and dried. google.com This reprecipitation method has been shown to yield a product with a purity of 99.5%. google.com

In the synthesis of 2,6-dichloro-5-fluoronicotinoyl chloride from the corresponding dihydroxy ester, purification is typically achieved through distillation. google.com Due to the reactive nature of the acid chloride, this is performed under reduced pressure (vacuum distillation). google.comgoogle.com A specific lab-scale example, which can be scaled up, involves a short path vacuum distillation to a pot temperature of 160°C. google.comgoogle.com For larger quantities, fractional distillation using a column, such as a Vigreux column, can be employed to achieve a higher degree of purity, with the desired fraction being collected at a specific boiling point and pressure. google.comgoogle.com The purity of the distilled product can be monitored using techniques like gas chromatography (VPC). google.comgoogle.com

Another purification technique mentioned for intermediates is extraction. For instance, after the synthesis of 2,6-dichloro-5-fluoronicotinoyl chloride and its subsequent hydrolysis to the acid, the cooled solution can be extracted with a solvent like methylene chloride to remove non-polar impurities before the final precipitation of the acid. google.comgoogle.com

Table 2: Purification Techniques for Key Intermediates

| Intermediate Compound | Purification Method | Key Parameters | Resulting Purity |

| 2,6-dichloro-5-fluoronicotinic acid | Reprecipitation | Dissolution in aqueous sodium carbonate followed by precipitation with hydrochloric acid to pH 1. google.com | 99.5% google.com |

| 2,6-dichloro-5-fluoronicotinoyl chloride | Vacuum Distillation | Short path or fractional distillation under reduced pressure (e.g., 0.5-2 mm Hg). google.comgoogle.com | 88.3% - 97.2% (VPC) google.comgoogle.com |

| Intermediates in general | Solvent Extraction | Use of an immiscible organic solvent (e.g., methylene chloride) to remove impurities. google.comgoogle.com | Varies depending on the specific process step. |

Precursor in the Synthesis of KRAS G12C Inhibitors

Mutations in the KRAS gene are among the most common drivers of cancer, and for decades, the KRAS oncoprotein was considered "undruggable." The development of covalent inhibitors specifically targeting the KRAS G12C mutation represents a landmark achievement in precision oncology. This compound plays a foundational role in the synthesis of these revolutionary drugs.

Integration into Sotorasib (AMG 510) Synthesis Pathways

This compound is a key starting material in the manufacturing process of Sotorasib (AMG 510), the first-in-class, FDA-approved KRAS G12C inhibitor. dntb.gov.uagoogle.com In published synthesis pathways, the process often begins with the corresponding 2,6-dichloro-5-fluoronicotinic acid, which is converted to the amide. sigmaaldrich.com

In a documented synthetic route, 2,6-dichloro-5-fluoronicotinic acid is first activated, for instance with oxalyl chloride and a catalytic amount of DMF, to form the highly reactive acid chloride. sigmaaldrich.com This intermediate is then reacted with an appropriate amine to construct the core structure of the drug. The amide group of this compound is a crucial handle that participates in cyclization reactions to form the fused pyrimidinone ring system characteristic of Sotorasib. google.com The chloro-substituents on the pyridine ring are subsequently used for cross-coupling reactions to introduce other key fragments of the final molecule. google.com

Table 1: Key Reagents in Sotorasib Synthesis Starting from the Nicotinic Acid Precursor

| Precursor/Intermediate | Reagent | Purpose |

|---|---|---|

| 2,6-Dichloro-5-fluoronicotinic acid | Oxalyl Chloride / DMF | Activation to acid chloride |

| Acid Chloride Intermediate | Amine Reagent | Formation of amide linkage |

| Amide Intermediate | Base | Cyclization to form pyrimidinone core |

This table is based on general steps described in synthetic routes for Sotorasib and similar compounds. google.com

Derivatization Strategies for Targeted Oncological Agents

The core scaffold derived from this compound is a versatile platform for creating a wide range of targeted oncological agents. Medicinal chemists have employed various derivatization strategies to optimize the potency, selectivity, and pharmacokinetic properties of KRAS G12C inhibitors. google.comchemicalbook.com

Structure-based drug design has been instrumental in these efforts. chemicalbook.com By analyzing how initial lead compounds bind to a cryptic pocket (H95/Y96/Q99) in the KRAS G12C protein, researchers can strategically add or modify substituents to enhance these interactions. chemicalbook.com These modifications often involve the pyridine ring system that originates from this compound.

Key derivatization strategies include:

Modification of the Linker: The acrylamide (B121943) "warhead" that forms a covalent bond with cysteine-12 is connected to the core via a linker. Altering the linker's length, rigidity, and composition (e.g., using spiro-azetidine linkers) can optimally position the warhead for reaction.

Exploitation of Subpockets: Different substituents can be introduced via cross-coupling reactions at the positions initially occupied by the chlorine atoms. These new groups are designed to engage with specific lipophilic or polar subpockets within the protein's binding site to increase affinity.

Scaffold Hopping: The fundamental pyridopyrimidine core can be replaced with other heterocyclic systems, such as quinazolinones or pyrazoles, to explore new binding modes and improve drug-like properties. chemicalbook.com

These strategies have led to the discovery of numerous potent and selective KRAS G12C inhibitors beyond Sotorasib, demonstrating the value of the initial building block in developing diverse cancer therapeutics.

Precursor in the Synthesis of Fluoroquinolone Antibacterial Agents

Long before its application in oncology, the 2,6-dichloro-5-fluoronicotinoyl scaffold was recognized as a crucial intermediate for another important class of therapeutics: fluoroquinolone antibiotics. These agents are broad-spectrum bactericidal drugs that function by inhibiting bacterial DNA gyrase and topoisomerase IV.

Role in Gemifloxacin Synthesis

This compound is a key precursor in the synthesis of Gemifloxacin, a potent fluoroquinolone antibiotic used to treat respiratory tract infections. google.com Its related acid, 2,6-dichloro-5-fluoronicotinic acid, and the corresponding acid chloride are pivotal intermediates in the construction of the naphthyridine core of the antibiotic. google.combldpharm.com The synthesis involves building the fused ring system characteristic of this class of drugs, where the dichlorofluoropyridine moiety serves as the foundation. The reactivity of the chlorine atoms allows for their displacement by other functional groups to complete the synthesis of the final drug molecule.

Transformations Leading to Pyrazolopyridine Scaffolds

While this compound is a well-established precursor for pyridone and naphthyridine systems, its specific transformation into pyrazolopyridine scaffolds is not a prominently documented application in the reviewed scientific literature. The primary synthetic utility reported for this compound focuses on leveraging the reactivity of the chlorine atoms and the amide functional group to build the core structures of KRAS inhibitors and fluoroquinolone antibiotics.

Broader Contributions to Medicinal Chemistry Building Blocks

The utility of this compound extends beyond its role in Sotorasib and Gemifloxacin, establishing it as a versatile building block in medicinal chemistry. dntb.gov.uagoogle.com Chemical suppliers categorize it as a key heterocyclic and fluorinated building block, underscoring its broad applicability.

Its value lies in the combination of features present in the molecule:

A Fluorinated Pyridine Ring: The fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule.

Two Ortho-Positioned Chlorine Atoms: These atoms serve as excellent leaving groups for nucleophilic substitution and as handles for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse chemical functionalities.

An Amide Group: This group can be hydrolyzed to the corresponding carboxylic acid, converted to other functional groups like nitriles, or used directly to form part of a heterocyclic ring system.

This combination makes the compound and its acid derivative, 2,6-dichloro-5-fluoronicotinic acid, important intermediates for a variety of naphthyridine-based antibacterial agents. google.combldpharm.com Its role as a foundational element for creating complex, biologically active molecules ensures its continued importance in drug discovery programs.

Table 2: Profile of this compound as a Building Block

| Feature | Chemical Name | CAS Number | Molecular Formula | Key Applications |

|---|---|---|---|---|

| The Compound | This compound | 113237-20-0 | C₆H₃Cl₂FN₂O | KRAS G12C Inhibitors, Fluoroquinolone Antibiotics |

| Acid Derivative | 2,6-Dichloro-5-fluoronicotinic acid | 82671-06-5 | C₆H₂Cl₂FNO₂ | Naphthyridine Antibacterials, Sotorasib Precursor |

Biological and Pharmacological Research on Compounds Derived from 2,6 Dichloro 5 Fluoronicotinamide

In Vitro Mechanistic Studies of Derived KRAS G12C Inhibitors

The development of KRAS G12C inhibitors derived from the 2,6-dichloro-5-fluoronicotinamide scaffold has been guided by detailed in vitro studies to elucidate their mechanism of action. These studies have been crucial in understanding how these compounds interact with their target protein and disrupt its oncogenic signaling.

Covalent Binding Modalities to Cysteine-12 of KRAS G12C

A key feature of KRAS G12C inhibitors derived from this chemical series is their ability to form a covalent bond with the mutant cysteine residue at position 12 (Cys12) of the KRAS protein. nih.govnih.gov This irreversible binding is a critical aspect of their inhibitory mechanism. The presence of the cysteine residue in the G12C mutant, which is absent in the wild-type protein, provides a unique target for selective inhibition. nih.gov By covalently attaching to Cys12, these inhibitors lock the KRAS G12C protein in an inactive, GDP-bound state. nih.govnih.gov This prevents the protein from cycling to its active, GTP-bound form, thereby halting the downstream signaling cascades that promote cell proliferation. nih.gov The formation of this covalent bond effectively subverts the native nucleotide preference of the KRAS protein and impairs its ability to bind to effector proteins like RAF. nih.gov

Allosteric Pocket Engagement (e.g., Switch II Pocket, Cryptic Pockets)

In addition to covalent binding, the efficacy of these inhibitors is determined by their engagement with specific allosteric pockets on the KRAS G12C protein. A prominent binding site is the Switch II pocket (S-IIP), located beneath the effector-binding Switch II loop. acs.orgnih.gov By occupying this pocket, the inhibitors allosterically prevent the conformational changes required for KRAS activation. nih.gov

Notably, structural optimization of inhibitors derived from this compound has led to the discovery and exploitation of a previously unexploited "cryptic pocket." For instance, the inhibitor AMG 510, which incorporates a modified scaffold, binds to a pocket formed by the rotation of the histidine-95 (H95) side chain and involves residues Y96 and Q99. acs.org This novel interaction significantly enhanced the cellular potency of the inhibitor compared to earlier compounds that only occupied the Switch II pocket. acs.org Co-crystallization studies have been instrumental in visualizing these binding modes and guiding the structure-based design of more potent inhibitors. nih.govacs.org

Disruption of Downstream Signaling Pathways (e.g., ERK Phosphorylation)

The ultimate goal of KRAS G12C inhibition is to block the oncogenic signals that drive tumor growth. A primary downstream pathway regulated by KRAS is the mitogen-activated protein kinase (MAPK) cascade, which includes RAF, MEK, and ERK. nih.govaging-us.com Successful engagement of KRAS G12C by inhibitors derived from this compound leads to a significant reduction in the phosphorylation of ERK (p-ERK), a key indicator of pathway inhibition. nih.govnih.gov

However, the signaling network is complex, and cancer cells can develop adaptive resistance. For example, while KRAS G12C inhibitors effectively suppress the MAPK/ERK pathway, their effect on the PI3K/AKT/mTOR pathway can be more subtle. nih.govnih.gov Furthermore, feedback mechanisms can lead to the reactivation of ERK signaling over time, limiting the long-term efficacy of monotherapy. nih.gov Studies have shown that combining KRAS G12C inhibitors with inhibitors of other signaling nodes, such as MEK or SHP2, can lead to more sustained pathway inhibition and enhanced anti-tumor activity. nih.govaacrjournals.org

Structure-Activity Relationship (SAR) Investigations of Derived Compounds

The development of clinically effective KRAS G12C inhibitors from the this compound starting point has been a testament to the power of structure-activity relationship (SAR) studies. These investigations systematically explore how modifying the chemical structure of a compound affects its biological activity, guiding the optimization of lead compounds into potent and selective drug candidates.

Impact of Structural Modifications on Target Affinity and Selectivity

SAR studies have been crucial in enhancing the affinity and selectivity of these inhibitors for KRAS G12C. Early lead compounds, while demonstrating the feasibility of covalent targeting, often had limitations in potency and pharmaceutical properties. nih.gov Through iterative chemical synthesis and biological testing, researchers have been able to make precise modifications to the core scaffold and its substituents to improve binding to the target protein.

For example, the development of the quinazoline-based inhibitor ARS-1620 from an earlier lead, ARS-853, overcame SAR restrictions and resulted in a compound with better drug-like properties and high potency. nih.gov Further optimization efforts, such as those that led to AMG 510, involved modifications that allowed the inhibitor to access the cryptic H95 pocket, leading to a multifold increase in cellular potency. acs.org These studies highlight the importance of understanding the three-dimensional structure of the protein-ligand complex to guide rational drug design.

Stereochemical Considerations in Drug Design (e.g., Atropisomerism)

The design of modern therapeutics increasingly leverages complex stereochemical features to optimize drug-target interactions. In the context of derivatives of this compound, a notable example is the KRAS G12C inhibitor, Sotorasib (AMG 510). A critical structural element of Sotorasib is an axially chiral biaryl moiety, which results in a phenomenon known as atropisomerism. acs.orgnih.govresearchgate.net

Atropisomerism arises from hindered rotation around a single bond, leading to the existence of stable, non-interconvertible rotational isomers, or atropisomers. acs.orgnih.gov In the case of Sotorasib, this restricted rotation creates two distinct atropisomers, which exhibit a significant, approximately 10-fold difference in potency. acs.orgnih.govresearchgate.netnih.gov The more potent (M)-atropisomer's specific three-dimensional conformation is crucial for effectively engaging a "cryptic" binding pocket on the surface of the KRAS G12C protein. acs.orgnih.gov

The profound impact of this axial chirality on biological activity necessitated the development of Sotorasib as a single-atropisomer drug. nih.gov This decision presented considerable challenges for both chemical synthesis and analytical characterization, requiring the development of sophisticated methods, such as chiral chromatography and classical resolution, to isolate the desired, more active atropisomer on an industrial scale. acs.orgnih.govchiraltech.com The axially chiral biaryl linkage, therefore, represents a key design element that was intentionally engineered to maximize the inhibitor's binding affinity and pharmacological effect. acs.orgnih.gov

Preclinical Efficacy Studies of Derived Therapeutics

The therapeutic potential of compounds derived from this compound is underscored by extensive preclinical evaluation. Sotorasib, as the primary example, has been rigorously tested in a variety of non-clinical models.

Antiproliferative Activity in Cancer Cell Lines (e.g., MIA PaCa-2, A549)

Sotorasib has demonstrated potent and selective antiproliferative activity against cancer cell lines harboring the KRAS G12C mutation. In cell viability assays, Sotorasib effectively inhibits the growth of KRAS G12C-mutant cell lines with half-maximal inhibitory concentrations (IC₅₀) in the nanomolar range. nih.gov

Specifically, in the KRAS G12C-mutant pancreatic cancer cell line MIA PaCa-2, Sotorasib treatment impairs cellular viability and downregulates the survival protein Survivin. medchemexpress.comcancer-research-network.com Similarly, in lung cancer cell lines with the KRAS G12C mutation, such as NCI-H358, potent inhibition of cell viability has been observed. cancer-research-network.commedchemexpress.com In contrast, cell lines with other KRAS mutations or wild-type KRAS, such as the A549 cell line (KRAS G12S), are largely insensitive to the drug, highlighting its specificity. medchemexpress.comcancer-research-network.comnih.gov

| Cell Line | Cancer Type | KRAS Mutation | IC₅₀ (µM) |

| MIA PaCa-2 | Pancreatic | G12C | ~0.009 |

| NCI-H358 | Lung | G12C | ~0.006 |

| A549 | Lung | G12S | >7.5 |

Note: IC₅₀ values are approximate and sourced from multiple studies. medchemexpress.comcancer-research-network.commedchemexpress.com

In Vivo Antitumor Activity in Xenograft Models

The antitumor effects of Sotorasib have been substantiated in in vivo studies using xenograft models, where human tumor cells are implanted into immunocompromised mice. In mice bearing tumors derived from the MIA PaCa-2 pancreatic cancer cell line or the NCI-H358 lung cancer cell line, daily oral administration of Sotorasib led to significant tumor growth inhibition and, at higher doses, tumor regression. targetmol.comresearchgate.net

These preclinical studies demonstrated that Sotorasib rapidly and irreversibly binds to its target, providing durable suppression of the downstream mitogen-activated protein kinase (MAPK) signaling pathway. invivochem.commedchemexpress.com Interestingly, research in immune-competent mouse models revealed that the efficacy of Sotorasib is enhanced by an intact immune system. nih.govnih.gov Treatment with the inhibitor was found to promote a pro-inflammatory tumor microenvironment, and in some cases, led to durable cures. nih.govmedchemexpress.comnih.gov These cured mice were subsequently able to reject the growth of isogenic tumors, suggesting the development of adaptive immunity. nih.govmedchemexpress.com

Pharmacokinetic and Metabolic Profile Research of Derived Compounds

Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to its development. The pharmacokinetic profile of Sotorasib has been characterized in preclinical and clinical studies.

Absorption and Distribution Dynamics

Following oral administration, Sotorasib is rapidly absorbed, with the time to reach maximum plasma concentration (Tₘₐₓ) being approximately 1 to 2 hours. nih.govdrugbank.com Studies in rats have shown rapid absorption, with Cₘₐₓ being achieved in as little as 15 minutes. frontiersin.org

Once in the bloodstream, Sotorasib is 89% bound to plasma proteins. drugbank.com The volume of distribution (Vd) of Sotorasib is 211 L, indicating that the drug distributes into tissues outside of the plasma. drugbank.com The primary routes of elimination are through the feces (74%) and to a lesser extent, urine (6%). invivochem.comdrugbank.com The metabolism of Sotorasib occurs mainly through conjugation and oxidative metabolism mediated by the CYP3A family of enzymes. nih.govdrugbank.com

| Pharmacokinetic Parameter | Value |

| Median Tₘₐₓ (Time to Peak Plasma Concentration) | 1 - 2 hours |

| Plasma Protein Binding | 89% |

| Volume of Distribution (Vd) | 211 L |

| Mean Elimination Half-life | 5.5 hours |

Note: Data compiled from human pharmacokinetic studies. nih.govdrugbank.com

Excretion Routes and Characterization of Metabolites

Gemifloxacin and its metabolites are eliminated from the body through a dual excretion system, involving both renal and fecal pathways. drugbank.comnih.govfda.govdrugs.comwikipedia.org Following oral administration, a significant portion of the dose is excreted in the feces, with the remainder eliminated in the urine as both unchanged drug and metabolites. drugbank.comnih.govfda.gov

On average, approximately 61% of an oral dose is excreted in the feces, while about 36% is excreted in the urine. drugbank.comnih.govfda.gov The renal clearance of Gemifloxacin suggests the involvement of active secretion in its urinary excretion. drugbank.comnih.govfda.gov

The unchanged parent compound is the predominant drug-related component found in plasma. fda.gov The metabolites, including N-acetyl gemifloxacin, the E-isomer, and the glucuronide conjugates, are all considered minor components. fda.govnih.gov

Table 2: Excretion of Gemifloxacin

| Excretion Route | Percentage of Dose Excreted | Components Excreted | Reference |

|---|---|---|---|

| Fecal | ~61% | Unchanged drug and metabolites | drugbank.comnih.govfda.govwikipedia.org |

| Urinary | ~36% | Unchanged drug and metabolites | drugbank.comnih.govfda.govwikipedia.org |

Analytical Methodologies in Research and Development for 2,6 Dichloro 5 Fluoronicotinamide and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for the structural confirmation of 2,6-dichloro-5-fluoronicotinamide. These techniques provide detailed information about the molecular framework and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Proton (¹H) NMR provides precise information about the chemical environment of hydrogen atoms within the molecule.

In the synthesis of KRAS G12C inhibitors, this compound is a key intermediate. nih.gov Its structure has been confirmed using ¹H NMR spectroscopy. nih.gov The analysis is typically performed in a deuterated solvent, such as dimethyl sulfoxide (B87167) (DMSO-d₆). nih.govselvita.com The resulting spectrum displays characteristic signals that correspond to the protons of the nicotinamide (B372718) moiety. nih.govselvita.com For instance, a patent for the synthesis of a KRAS G12C inhibitor reported the following ¹H NMR data for this compound in DMSO-d₆ at 400 MHz: a doublet at 8.23 ppm with a coupling constant of 7.9 Hz, and two broad singlets at 8.09 ppm and 7.93 ppm. selvita.com Another patent provides similar data, showing a doublet at 8.41 ppm with a coupling constant of 8Hz in DMSO. chromatographyonline.com

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Solvent | Reference |

|---|---|---|---|---|

| 8.23 | d | 7.9 | DMSO-d₆ | nih.govselvita.com |

| 8.09 | br s | - | DMSO-d₆ | selvita.com |

| 7.93 | br s | - | DMSO-d₆ | selvita.com |

| 8.41 | d | 8 | DMSO | chromatographyonline.com |

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for determining the molecular weight and fragmentation pattern of this compound, further confirming its identity. In the development of KRAS G12C inhibitors, LC-MS is a standard analytical method. docsearch.ru

For this compound, the mass-to-charge ratio (m/z) of the molecular ion is a key piece of data. Using positive ion electrospray ionization (ESI+), the protonated molecule [M+H]⁺ is observed. selvita.com For instance, in the synthesis of Sotorasib, an inhibitor of KRAS G12C, the m/z of the [M+H]⁺ ion for the this compound intermediate was reported as 210.9. selvita.com This experimental value is consistent with the calculated exact mass of the compound.

| Ionization Mode | Observed m/z | Assignment | Reference |

|---|---|---|---|

| ESI, +ve ion | 210.9 | [M+H]⁺ | selvita.com |

Chromatographic Purity and Impurity Profiling

Chromatographic techniques are essential for assessing the purity of this compound and for detecting and quantifying any impurities. These methods separate the main compound from any by-products or starting materials.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring reaction progress and for the final purity assessment of this compound and its derivatives. google.com For instance, the synthesis of 2,6-dichloro-5-fluoronicotinic acid, a closely related derivative, from this compound is monitored by HPLC to ensure the completion of the reaction. google.comgoogle.com

A specific HPLC method for the analysis of 2,6-dichloro-5-fluoronicotinic acid has been detailed in a patent, providing a clear example of the chromatographic conditions that can be employed. google.comgoogle.com This method utilizes a reversed-phase C18 column with a mobile phase consisting of a buffer and an organic modifier. google.comgoogle.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Alltech Hypersil BDS C-18, 150 x 4.6 mm | google.comgoogle.com |

| Mobile Phase | 25% Methanol and 75% 0.05 M KH₂PO₄ buffer (pH 2.5) | google.comgoogle.com |

| Flow Rate | 1.0 mL/minute | google.comgoogle.com |

| Detection | UV at 284 nm | google.comgoogle.com |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm). While specific UPLC methods for this compound are not extensively detailed in publicly available literature, the principles of HPLC method transfer are well-established. An existing HPLC method can be adapted for a UPLC system by scaling the gradient and flow rate according to the column dimensions to achieve a more efficient separation. Vendor documentation often indicates the availability of UPLC data for this compound. sigmaaldrich.com

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of stereoisomers, which is particularly relevant for the derivatives of this compound that may exhibit chirality. SFC often utilizes supercritical carbon dioxide as the primary mobile phase, which offers advantages such as lower viscosity and higher diffusivity compared to liquid mobile phases, leading to faster and more efficient separations. chiraltech.com

In the context of drug discovery, SFC is a preferred method for both analytical and preparative chiral separations. chiraltech.com The development of chiral stationary phases (CSPs) has been instrumental in the success of SFC for resolving enantiomers. For nicotinamide and its derivatives, which can be challenging to separate, SFC provides a valuable alternative to conventional chromatographic techniques. googleapis.com The separation of atropisomers of Sotorasib, a downstream product of this compound, highlights the importance of chiral chromatography in developing complex pharmaceutical compounds. chiraltech.com

Quantitative Analysis Methods in Research Settings

In the research and development of this compound and its derivatives, accurate and precise quantitative analysis is paramount for monitoring reaction kinetics, determining purity, and assessing stability. A variety of sophisticated analytical techniques are employed to achieve these objectives, each with its own set of advantages and specific applications. The choice of method often depends on the sample matrix, the required sensitivity, and the nature of the information sought.

High-Performance Liquid Chromatography (HPLC) stands out as a primary tool for the quantitative analysis of this compound. Its versatility allows for the separation, identification, and quantification of the target compound in complex mixtures. In synthetic chemistry, for instance, HPLC is utilized to monitor the progress of the reaction that produces this compound from its precursors. chemicalbook.com By analyzing aliquots of the reaction mixture at different time intervals, researchers can track the consumption of reactants and the formation of the product, thereby optimizing reaction conditions such as temperature and duration. chemicalbook.com The data obtained from HPLC analysis, which typically includes retention time and peak area, provides a reliable measure of the compound's concentration. Commercial suppliers of this compound also rely on HPLC, along with other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC), to certify the purity of their products. bldpharm.com

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for the quantitative analysis of nicotinamide derivatives. jfda-online.comresearchgate.net For volatile and thermally stable compounds, GC offers high resolution and sensitivity. mdpi.com Given that this compound is a halogenated compound, a GC system equipped with a halogen-specific detector (XSD) can provide enhanced selectivity and sensitivity, minimizing interference from non-halogenated matrix components. nih.gov The XSD operates by pyrolyzing the GC effluent, which converts halogenated compounds into free halogens that can be detected with high specificity. nih.gov While direct GC analysis of nicotinamide has been developed to be rapid and sensitive, with detection limits in the low µg/mL range, derivatization techniques can sometimes be employed to improve the volatility and chromatographic behavior of the analyte. jfda-online.comresearchgate.net

Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy, also play a role in the quantitative analysis of these compounds, although they are more commonly used for structural elucidation. nih.govresearchgate.net Quantitative NMR (qNMR) can be a powerful non-destructive method for determining the concentration of a substance by comparing the integral of a specific resonance of the analyte with that of an internal standard of known concentration. For fluorinated compounds like this compound, ¹⁹F NMR can be a particularly useful and sensitive tool. nih.gov UV-Vis spectroscopy, while generally less specific than chromatographic methods, can be used for quantitative analysis if the compound has a distinct chromophore and the sample matrix is relatively simple. wikipedia.org The absorbance of a solution at a specific wavelength is directly proportional to the concentration of the absorbing species, a principle that can be used for rapid concentration measurements.

The table below summarizes the key quantitative analytical methods employed in the research and development of this compound and its derivatives, along with their typical applications and performance characteristics.

Table 1: Quantitative Analytical Methods for this compound

| Analytical Technique | Principle | Typical Application in R&D | Common Detector(s) | Reported Performance for Similar Analytes |

|---|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Monitoring reaction progress, purity assessment, and stability studies. chemicalbook.com | UV-Visible (UV-Vis), Diode Array (DAD), Mass Spectrometry (MS) | For nicotinamide, detection limits can be in the µg/mL range. researchgate.net |

| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Analysis of volatile impurities and by-products. | Flame Ionization (FID), Nitrogen-Phosphorus (NPD), Halogen-Specific (XSD), Mass Spectrometry (MS) | Detection limits for nicotinamide can be around 2 µg/mL. jfda-online.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS. | Identification and quantification of trace-level impurities and degradation products. | Quadrupole, Time-of-Flight (TOF), Orbitrap | Provides high sensitivity and specificity, enabling quantification at very low concentrations. mdpi.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of electromagnetic radiation by atomic nuclei in a magnetic field. | Structural elucidation and quantitative analysis (qNMR). nih.govresearchgate.net | ¹H, ¹³C, ¹⁹F NMR detectors | ¹⁹F NMR is particularly sensitive for fluorinated compounds. nih.gov |

Future Directions and Research Perspectives for 2,6 Dichloro 5 Fluoronicotinamide

Exploration of Novel Synthetic Pathways and Chemical Transformations

The synthesis of 2,6-dichloro-5-fluoronicotinamide and its precursors has been a subject of considerable research, aiming for improved efficiency, yield, and cost-effectiveness. google.comgoogle.com Current methods often involve the transformation of related nicotinic acid or pyridine (B92270) carbonitrile derivatives. chemicalbook.comchemicalbook.com

One established pathway involves the hydrolysis of 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile (B1333546) using concentrated sulfuric acid to yield the desired nicotinamide (B372718). chemicalbook.com Another approach starts from 2,6-dihydroxy-5-fluoro-3-cyanopyridine, which undergoes chlorination using phosphorus oxychloride and phosphorus pentachloride, followed by hydrolysis. chemicalbook.com An improved process has also been developed for the synthesis of the related 2,6-dichloro-5-fluoronicotinic acid, a key precursor, from a 2,6-dihydroxy-5-fluoronicotinate using phosphorus oxychloride in the presence of a lithium reagent, which offers higher yields and fewer steps. google.comgoogle.com

Future research will likely focus on developing greener and more atom-economical synthetic routes. This could involve the exploration of novel catalytic systems to replace stoichiometric reagents like phosphorus pentachloride, thereby minimizing waste and hazardous byproducts. Continuous flow chemistry presents another promising avenue, offering enhanced control over reaction parameters and potentially leading to higher purity and yields.

Further exploration of the chemical reactivity of the chloro and fluoro substituents on the pyridine ring will open doors to new transformations. Selective displacement of one or both chlorine atoms with various nucleophiles could lead to a diverse library of substituted nicotinamide derivatives, each with the potential for unique biological properties.

Table 1: Selected Synthetic Pathways for this compound and its Precursors

| Starting Material | Reagents | Product | Key Advantages |

| 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile | Concentrated Sulfuric Acid | This compound | Direct hydrolysis to the amide. chemicalbook.com |

| 2,6-Dihydroxy-5-fluoro-3-cyanopyridine | Phosphorus Oxychloride, Phosphorus Pentachloride | 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile | Conversion of dihydroxy to dichloro derivative. chemicalbook.com |

| Methyl 2,6-dihydroxy-5-fluoronicotinate | Phosphorus Oxychloride, Lithium Chloride | 2,6-Dichloro-5-fluoronicotinoyl chloride | Improved one-step process with higher yields. google.comgoogle.com |

| 2,6-Dichloro-5-fluoronicotinic acid | Thionyl Chloride, Triethylamine (B128534) (TEA), Amination | This compound | Conversion of the carboxylic acid to the amide. chemicalbook.com |

Development of New Biologically Active Compounds Utilizing the this compound Scaffold

The this compound scaffold is a valuable building block in medicinal chemistry, primarily due to its role as a key intermediate in the synthesis of potent therapeutic agents. chemicalbook.comhnsincere.com Its derivatives have shown promise in various therapeutic areas.

A significant application of this compound is in the development of antibacterial agents. hnsincere.com Specifically, it is a precursor in the synthesis of fluoroquinolone antibiotics like gemifloxacin, where its structural features contribute to the drug's efficacy against bacterial infections. hnsincere.com The dichloro-fluoro-substituted pyridine core is also integral to the synthesis of naphthyridine antibacterial agents. google.comgoogle.com

More recently, this compound has been identified as a crucial intermediate in the synthesis of the anticancer drug Sotorasib (AMG 510). chemicalbook.comnih.gov Sotorasib is a groundbreaking inhibitor of the KRAS G12C mutation, which is found in various solid tumors. The synthesis of Sotorasib involves the transformation of 2,6-dichloro-5-fluoronicotinic acid, a direct precursor to the nicotinamide, into a complex heterocyclic structure. nih.gov

Future research will undoubtedly focus on leveraging this privileged scaffold to design and synthesize novel analogs with improved pharmacological profiles. By systematically modifying the substituents on the pyridine ring and the amide functionality, chemists can explore structure-activity relationships and optimize properties such as potency, selectivity, and pharmacokinetic parameters. The development of derivatives targeting other kinases or biological targets is also a promising area of investigation. For instance, derivatives of 2-aminothiazoles, which can be synthesized from related intermediates, have shown potential as antimicrobial and antifungal agents. arabjchem.org

Table 2: Biologically Active Compounds Derived from this compound and its Precursors

| Compound Name | Therapeutic Area | Mechanism of Action |

| Gemifloxacin | Antibacterial | Fluoroquinolone antibiotic. hnsincere.com |

| Sotorasib (AMG 510) | Anticancer | Inhibitor of KRAS G12C. chemicalbook.comnih.gov |

| Naphthyridine derivatives | Antibacterial | Antibacterial agents. google.comgoogle.com |

Integration into Advanced Drug Discovery and Development Pipelines

The versatility of this compound and its derivatives makes them highly suitable for integration into modern drug discovery platforms. High-throughput screening (HTS) campaigns can benefit from libraries of compounds built around this core structure to identify initial hits against a wide range of biological targets.

Computational chemistry and molecular modeling will play an increasingly important role in guiding the design of new derivatives. In silico screening and docking studies can help predict the binding affinity of novel compounds to target proteins, allowing for a more rational and efficient approach to lead optimization. The unique electronic properties conferred by the fluorine and chlorine atoms on the pyridine ring can be exploited to fine-tune interactions with the target's active site.

Furthermore, the development of synthetic methodologies compatible with automated synthesis platforms will enable the rapid generation of large and diverse compound libraries based on the this compound scaffold. This will accelerate the early stages of drug discovery, from hit identification to lead optimization. The use of this building block in fragment-based drug discovery (FBDD) could also be explored, where smaller fragments containing the dichlorofluoropyridine motif are screened for binding to a target, and then elaborated into more potent lead compounds.

The established use of this compound as a pharmaceutical intermediate ensures a certain level of familiarity with its handling and reactivity, which can streamline its incorporation into industrial-scale production processes for new drug candidates. hnsincere.combldpharm.com

常见问题

Q. Basic Research Focus

- Elemental analysis : Confirm %C, %H, %N within ±0.3% of theoretical values (C₆H₃Cl₂FN₂O: C 33.83%, H 1.42%, N 13.14%).

- Melting point : Compare to literature values (mp 82–83°C for methyl ester derivatives) .

- ¹³C NMR : Identify characteristic peaks (e.g., carbonyl at ~165 ppm, pyridine C-F at ~150 ppm) .

How can computational chemistry aid in predicting the compound’s reactivity or toxicity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。